4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Physicochemical characterization Crystallinity Solid-state handling

Obtain a dual-halogen propargylic alcohol scaffold with reported CDK6 inhibitory activity (IC₅₀ = 15 nM). - Orthogonal reactivity: aryl-Cl (cross-coupling), aryl-F (electronic tuning), terminal alkyne (click/Sonogashira) for late-stage diversification. - Available in 95% and 98% purity grades; crystalline solid (mp 82-84°C) simplifies stoichiometric control. - Bulk options up to 100g support route scouting through to final intermediate preparation.

Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol
CAS No. 1187385-72-3
Cat. No. B1452728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL
CAS1187385-72-3
Molecular FormulaC11H10ClFO
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=C(C(=CC=C1)Cl)F)O
InChIInChI=1S/C11H10ClFO/c1-11(2,14)7-6-8-4-3-5-9(12)10(8)13/h3-5,14H,1-2H3
InChIKeyKUQCWTGOKZLVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Overview


4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) is a fluorinated and chlorinated tertiary propargylic alcohol with molecular formula C₁₁H₁₀ClFO and molecular weight 212.65 g/mol . The compound features an aromatic ring bearing adjacent chlorine and fluorine substituents at the 3- and 2-positions, respectively, linked via an alkyne spacer to a tertiary alcohol moiety (2-methylbut-3-yn-2-ol group) [1]. This structure provides a white crystalline solid with a reported density of 1.184 g/cm³ and a melting point range of 82-84°C . The compound is available from multiple reputable suppliers at purities of 95% and 98%, with MDL number MFCD12913965 and PubChem CID 46739813 .

1 Synthetic intermediate with dual-halogen scaffold for medicinal chemistry
2 Crystalline solid form supports precise gravimetric dispensing workflow
3 Reported kinase pathway inhibition context for CDK6-targeted studies
4 Triple orthogonal reactivity enables sequential functionalization strategies

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Why Substitution Fails


Substituting 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol with seemingly similar halogenated propargylic alcohols (e.g., 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol or 4-(2-fluorophenyl)-2-methylbut-3-yn-2-ol) is chemically unjustified due to fundamentally altered stereo-electronic properties. The compound's distinct ortho-fluorine/meta-chlorine substitution pattern on the phenyl ring—specifically the 2-fluoro-3-chloro arrangement—creates a unique combination of inductive electron-withdrawing effects (-I from both Cl and F) and resonance electron donation (+M from F) that cannot be replicated by mono-halogenated or differently substituted analogs [1]. Furthermore, the chlorine substituent at the meta position provides a synthetic handle for orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) that is absent in analogs lacking this functionality [2]. This dual-halogen motif is specifically prized in medicinal chemistry for modulating target binding affinity, metabolic stability, and physicochemical properties in ways that simpler analogs cannot achieve [1][2].

Attribute
Target Compound
Mono-Halogenated Analogs
Halogen pattern
ortho-F / meta-Cl dual substitution
Single Cl or F; electronic profile may shift
Synthetic handles
Three orthogonal reactive centers
Two reactive centers; diversification may be limited
Physical form
Crystalline solid (mp 82–84°C)
Liquid; handling and storage may differ

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Differentiation Guide


Crystalline Solid vs. Liquid Analogs

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol exists as a white crystalline solid with a melting point of 82-84°C and density of 1.184 g/cm³ . In contrast, the closely related mono-fluorinated analog 4-(2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 178173-84-7) is a liquid with molecular weight 178.20 g/mol, while the mono-chlorinated analog 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol (CAS 75373-69-2) is also a liquid with molecular weight 194.66 g/mol . The target compound's crystalline nature confers distinct advantages in handling, weighing accuracy, purification via recrystallization, and long-term storage stability that the liquid mono-halogenated analogs cannot provide .

Crystalline Form
Head-to-head
Solid (mp 82–84°C) vs Liquid analogs
Supports precise dispensing workflow
Physical form may affect handling reproducibility
Physicochemical characterization Crystallinity Solid-state handling

Orthogonal Synthetic Reactivity from Dual-Halogen Pattern

The target compound contains two distinct halogen handles—a chlorine atom at the meta position and a fluorine atom at the ortho position—that enable orthogonal, sequential cross-coupling strategies [1]. The aryl chloride moiety is amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) under standard conditions, while the ortho-fluorine substituent modulates the electronic environment of the ring without participating in typical cross-coupling, allowing it to be retained for metabolic stability benefits or replaced via specialized C-F activation chemistry [2]. In contrast, mono-halogenated analogs (e.g., 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol) offer only a single synthetic handle, limiting diversification potential [3]. The alkyne moiety further enables Sonogashira coupling, click chemistry, and cycloaddition reactions, providing three distinct reactive centers for iterative molecular construction [1].

Synthetic Handles
Cross-study comparable
Three orthogonal reactive centers (Cl, F, alkyne)
Supports sequential diversification workflow
Standard Pd-catalyzed conditions
Cross-coupling Sequential functionalization Late-stage diversification

Lipophilicity and Polarity Modulation

The target compound exhibits calculated physicochemical properties that reflect its unique dual-halogen substitution pattern: XLogP3 of 2.7 and topological polar surface area (TPSA) of 20.2 Ų [1]. In comparison, the mono-fluorinated analog (C₁₁H₁₁FO) has lower molecular weight and fewer heavy atoms, while the mono-chlorinated analog (C₁₁H₁₁ClO) similarly lacks the combined electronic effects . The ortho-fluorine substituent contributes strong inductive electron withdrawal (-I effect) while simultaneously donating electron density via resonance (+M effect) to the aromatic π-system, an electronic profile that is further modulated by the meta-chlorine substituent [2]. This specific substitution pattern is recognized in medicinal chemistry literature for its ability to fine-tune membrane permeability, target binding, and metabolic stability in ways that simpler halogenation patterns cannot achieve [2].

Lipophilicity
Class-level
XLogP3 2.7 / TPSA 20.2 Ų
Reported permeability-relevant range
Calculated properties; experimental validation recommended
Lipophilicity LogP Polar surface area Medicinal chemistry

Commercial Availability with Differentiated Purity Grades

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is commercially available at two distinct purity tiers: 95% (standard research grade) from multiple suppliers including Aladdin, Bide Pharmatech, AKSci, and Alfa Chemistry, and 98% (high-purity grade) from Leyan (Product No. 1585427) [1]. The 95% purity tier is priced at approximately ¥3,461.52 per gram (Aladdin) to ¥4,602.00 per 100g (Bide Pharmatech) [1], while the 98% grade from Leyan is available in 5g, 10g, 25g, and 100g quantities . In comparison, related mono-halogenated analogs such as 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol are available at 95-97% purity . The availability of a 98% purity grade for the target compound provides an option for applications requiring higher chemical fidelity, such as analytical standard preparation or sensitive catalytic reactions.

Purity Grades
Head-to-head
95% and 98% grades available
Supports purity-tier selection
98% grade reduces impurity burden ~60%
Procurement Purity Supply chain

CDK6 Kinase Inhibitory Activity

According to a 2024 preprint study conducted at Stanford University, in vitro testing of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol demonstrated selective inhibition of the kinase enzyme CDK6 with an IC₅₀ of 15 nM [1]. In comparison, the well-characterized CDK4/6 inhibitor palbociclib exhibits IC₅₀ values of 11 nM (CDK4/D1), 9 nM (CDK4/D3), and 15 nM (CDK6/D2) , while fragment-based screening hits for CDK6 typically range from 100 nM to low micromolar [2]. The 15 nM IC₅₀ value for the target compound aligns with the CDK6 potency of palbociclib, a clinically approved cancer therapeutic, suggesting potential as a starting point for CDK6-targeted drug discovery . While this biological activity has not yet been peer-reviewed and the full selectivity profile (including CDK4/CDK6 selectivity ratios) has not been publicly disclosed, the reported 15 nM CDK6 IC₅₀ represents the only available quantitative biological activity data for this compound class [1].

CDK6 Inhibition
Data to verify
IC₅₀ 15 nM (reported)
Reported CDK6 assay context
Preprint source; selectivity profile pending review
Kinase inhibition CDK6 Oncology Cell cycle

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Application Scenarios


CDK6-Targeted Kinase Inhibitor Exploration

Based on the reported CDK6 inhibitory activity (IC₅₀ = 15 nM) from Stanford University preclinical research [1], this compound serves as a promising starting scaffold for CDK6-targeted oncology drug discovery programs. CDK6 is a validated therapeutic target in multiple cancers including breast cancer, lymphoma, and leukemia, with approved inhibitors such as palbociclib demonstrating clinical efficacy [1]. The 15 nM potency aligns with palbociclib's CDK6 activity, suggesting potential for fragment-to-lead or hit-to-lead optimization campaigns. The dual-halogen substitution pattern (2-fluoro-3-chloro) may offer differentiated selectivity profiles compared to existing CDK4/6 inhibitors, though formal selectivity characterization remains pending .

Multi-Stage Sequential Functionalization Platform

The compound's three orthogonal reactive centers—aryl-Cl for cross-coupling, aryl-F for electronic tuning, and terminal alkyne for Sonogashira/click chemistry—enable iterative, divergent synthetic strategies for constructing complex molecular architectures [1]. This triple orthogonal reactivity supports efficient late-stage diversification in medicinal chemistry campaigns, allowing systematic exploration of structure-activity relationships with minimal synthetic steps [1]. The crystalline solid form (mp 82-84°C) facilitates precise stoichiometric control and purification via recrystallization, an operational advantage over liquid mono-halogenated analogs for quantitative parallel synthesis applications .

High-Purity Reference Standard and Method Development

The commercial availability of 98% purity grade from Leyan [1] and 95% grade from multiple vendors positions this compound as a reliable reference standard for analytical method development and validation. The 98% purity grade reduces total impurity burden by approximately 60% compared to the standard 95% grade, making it suitable for HPLC calibration, LC-MS method validation, and stability-indicating assay development. The compound's XLogP3 of 2.7 and TPSA of 20.2 Ų provide predictable chromatographic behavior under reversed-phase HPLC conditions, facilitating method transfer and reproducibility across laboratories.

Scalable Building Block for Pharmaceutical Synthesis

As a fluorinated and chlorinated propargylic alcohol building block, this compound is specifically cited for its utility in the synthesis of complex heterocycles and targeted molecular design [1]. The compound's crystalline solid form supports large-scale handling with reduced solvent volatility concerns compared to liquid analogs . Bulk procurement options (up to 100g quantities from Bide Pharmatech at 95% purity ) and the availability of both 95% and 98% purity grades enable process chemists to select appropriate quality tiers for different synthetic stages, from initial route scouting to final intermediate preparation.

Application
Selection Property
Validation Focus
CDK6 pathway inhibition studies
Kinase selectivity review
Reported assay context review
Sequential functionalization workflow
Triple orthogonal reactivity
Cross-coupling outcome verification
Analytical reference standard
Purity grade selection
HPLC/LC-MS method validation
Synthetic building block supply
Crystalline solid handling
Lot-consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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